(6alpha,9xi,14xi)-6-Methyl-3,20-dioxopregn-4-en-17-yl acetate

Glucocorticoid receptor Progestin selectivity Transactivation assay

Medroxyprogesterone acetate (MPA; systematically (6alpha)-6-methyl-3,20-dioxopregn-4-en-17-yl acetate) is a synthetic 17α-hydroxyprogesterone derivative that functions as a potent agonist at the progesterone receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR), while exhibiting negligible affinity for the estrogen and mineralocorticoid receptors. This multi-receptor profile distinguishes it from both endogenous progesterone and many other synthetic progestins, making it a valuable tool compound for dissecting steroid receptor crosstalk and a clinically differentiated therapeutic agent.

Molecular Formula C24H34O4
Molecular Weight 386.5 g/mol
Cat. No. B7781784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6alpha,9xi,14xi)-6-Methyl-3,20-dioxopregn-4-en-17-yl acetate
Molecular FormulaC24H34O4
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C
InChIInChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18+,19?,20?,22+,23-,24-/m0/s1
InChIKeyPSGAAPLEWMOORI-OPTPRCPESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Medroxyprogesterone Acetate (6α-Methyl-3,20-dioxopregn-4-en-17-yl acetate) – A Multi-Receptor Progestin for Differentiated Steroid Pharmacology


Medroxyprogesterone acetate (MPA; systematically (6alpha)-6-methyl-3,20-dioxopregn-4-en-17-yl acetate) is a synthetic 17α-hydroxyprogesterone derivative that functions as a potent agonist at the progesterone receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR), while exhibiting negligible affinity for the estrogen and mineralocorticoid receptors [1]. This multi-receptor profile distinguishes it from both endogenous progesterone and many other synthetic progestins, making it a valuable tool compound for dissecting steroid receptor crosstalk and a clinically differentiated therapeutic agent [2].

Why Medroxyprogesterone Acetate Cannot Be Simply Substituted with Other Progestins – The Evidence for Receptor-Level and Clinical Divergence


Although many synthetic progestins are approved for overlapping clinical indications, head-to-head molecular pharmacology studies demonstrate that MPA exhibits quantitatively distinct binding affinities, transcriptional efficacies, and off-target receptor activities compared to close analogs such as norethisterone acetate (NET-A), megestrol acetate (MA), and levonorgestrel (LNG) [1]. These differences are not merely incremental; at the glucocorticoid receptor, for example, MPA displays a Ki that is 25-fold lower than NET-A, translating into orders-of-magnitude differences in transactivation potency [2]. Consequently, interchanging MPA with another progestin without compensating for these pharmacodynamic and pharmacokinetic gaps can lead to divergent biological outcomes, confounding both research reproducibility and therapeutic efficacy.

Quantitative Differentiation Evidence for Medroxyprogesterone Acetate Against Key Comparator Progestins


Glucocorticoid Receptor Binding Affinity and Functional Potency: MPA Outperforms Norethisterone Acetate and Progesterone by 25- to 100-Fold

In competitive whole-cell binding assays using COS-1 cells expressing human GR, MPA demonstrated a Ki of 10.8 nM, compared with 270 nM for norethisterone acetate (NET-A) and 215 nM for progesterone (Prog), representing a 25-fold and 20-fold higher affinity, respectively [1]. The functional consequence is even more pronounced: in GR transactivation assays, MPA achieved an EC50 of 7.2 nM, whereas NET-A required >1000 nM and Prog 280 nM, yielding a >100-fold potency advantage over NET-A and a 39-fold advantage over Prog [1]. For transrepression, MPA likewise displayed superior potency (EC50 2.7 nM vs. >100 nM for NET-A and 26 nM for Prog) [1].

Glucocorticoid receptor Progestin selectivity Transactivation assay

Androgen Receptor Binding Affinity and Divergent N/C-Interaction Mechanism: MPA vs DHT, Progesterone, and NET-A

MPA binds the human androgen receptor (AR) with an apparent Ki of 19.4 nM in COS-1 cells, comparable to the natural androgen DHT (Ki = 29.4 nM) and NET-A (Ki = 21.9 nM), but with approximately 1.9-fold higher affinity than progesterone (Ki = 36.6 nM) [1]. Critically, in AR transactivation and N/C-interaction assays, MPA behaves as a context-dependent partial agonist: unlike DHT and NET-A, MPA fails to induce the ligand-dependent N/C-terminal domain interaction on a classical androgen response element (ARE), and induces it only weakly on an AR-selective ARE [1]. This indicates that MPA stabilizes a distinct AR conformation, leading to promoter-specific transcriptional outcomes that are not interchangeable with DHT or NET-A [1].

Androgen receptor Progestin androgenic activity Receptor conformation

Superior Clinical Response in Bone Metastases: MPA vs Megestrol Acetate in Advanced Breast Cancer

In a prospective randomized trial of 92 evaluable postmenopausal patients with advanced breast cancer, MPA (500 mg twice daily p.o.) produced an overall response rate of 43%, compared with 25% for megestrol acetate (MA; 160 mg twice daily p.o.) [1]. The difference was most pronounced in bone lesions, where MPA achieved a 45% response rate versus only 12% for MA [1]. Median progression-free survival was 15 months for MA and 10 months for MPA (not statistically different), and overall survival was 20 vs 16 months [1].

Breast cancer Bone metastases Progestin therapy Randomized controlled trial

Extended Elimination Half-Life Supporting Less Frequent Dosing: MPA vs Levonorgestrel

Following a single 10 mg oral dose, MPA exhibits an elimination half-life of approximately 30 hours in women, substantially longer than the 20-hour half-life reported for d-norgestrel (levonorgestrel) under comparable conditions [1]. This 1.5-fold prolongation is pharmacokinetically meaningful, as the longer residence time contributes to MPA's suitability for depot formulations (e.g., Depo-Provera) that maintain contraceptive efficacy with injections every 12 weeks [2].

Pharmacokinetics Half-life Contraceptive formulation Sustained exposure

Competitive Inhibition of 3β-Hydroxysteroid Dehydrogenase Type II (HSD3B2): A Steroidogenesis-Blocking Property Not Shared by All Progestins

In a genetically engineered yeast system expressing human HSD3B2, MPA acts as a competitive inhibitor with a Ki of 3.0 µM, which is comparable to the enzyme's Km for its natural substrates pregnenolone, 17α-hydroxypregnenolone, and DHEA (5.2–5.5 µM) [1]. This inhibition is physiologically relevant because therapeutic doses of 5–20 mg/kg/day MPA achieve micromolar plasma concentrations in humans [1]. In contrast, MPA does not inhibit human P450scc or P450c17 at concentrations up to 100 µM, demonstrating enzyme-selective steroidogenic blockade [1]. While direct comparative Ki data for other progestins against HSD3B2 are sparse, this mechanism is considered class-distinctive because most clinically used progestins are not recognized as potent HSD3B2 inhibitors [2].

Steroidogenesis HSD3B2 Enzyme inhibition Androgen deprivation

High-Value Application Scenarios for Medroxyprogesterone Acetate Based on Quantitative Differentiation Evidence


Glucocorticoid Receptor Crosstalk Research in Reproductive Tissues

Given MPA's uniquely high GR affinity (Ki = 10.8 nM) and potent transactivation (EC50 = 7.2 nM) compared to NET-A and progesterone [1], it is the progestin of choice for dissecting GR-mediated transcriptional programs in endometrial, cervical, and breast cell models where both PR and GR are co-expressed. Researchers investigating the contribution of GR signaling to HIV susceptibility in the female genital tract or breast cancer progression should prioritize MPA as a tool compound.

Androgen Receptor Mechanism-of-Action Studies Requiring Ligand-Selective AR Conformation

MPA's inability to promote N/C-terminal interaction on classical AREs, while maintaining near-DHT-level AR binding affinity (Ki = 19.4 nM vs. 29.4 nM for DHT) [1], makes it an essential probe for structural biology and pharmacological studies aiming to understand ligand-specific AR coregulator recruitment, promoter selection, and tissue-selective AR modulation. This property is not shared by DHT or NET-A [1].

Preclinical and Clinical Research in Bone-Metastatic Breast Cancer

The 3.75-fold higher bone lesion response rate of MPA over megestrol acetate in a randomized trial (45% vs 12%) [1] positions MPA as the reference progestin for studies investigating the bone-tropic effects of hormonal agents. Pharmaceutical developers evaluating novel therapies for bone-predominant metastatic breast cancer should use MPA as the active comparator arm.

Development of Long-Acting Contraceptive and Hormone Therapy Formulations

MPA's 30-hour oral elimination half-life—1.5-fold longer than levonorgestrel [1]—and its compatibility with depot formulation strategies support its use as the backbone for sustained-release injectable or implantable products. Formulation scientists seeking a progestin with intrinsically extended systemic exposure should select MPA over shorter half-life alternatives.

Quote Request

Request a Quote for (6alpha,9xi,14xi)-6-Methyl-3,20-dioxopregn-4-en-17-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.